molecular formula C15H11FN2O B7615190 2-(2-Fluorobenzyl)phthalazine-1(2H)-one

2-(2-Fluorobenzyl)phthalazine-1(2H)-one

Cat. No.: B7615190
M. Wt: 254.26 g/mol
InChI Key: LWMRCXUTYCZYEZ-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzyl)phthalazine-1(2H)-one is a chemical compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzyl)phthalazine-1(2H)-one typically involves the reaction of phthalic anhydride with 2-fluorobenzylamine under specific conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the desired phthalazine derivative. Common reagents used in this synthesis include solvents like ethanol or acetic acid, and catalysts such as sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzyl)phthalazine-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the phthalazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional carbonyl or hydroxyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorobenzyl)phthalazine-1(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group could enhance the compound’s binding affinity and selectivity for these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: The parent compound without the fluorobenzyl group.

    2-Benzylphthalazine-1(2H)-one: Similar structure but without the fluorine atom.

    2-(2-Chlorobenzyl)phthalazine-1(2H)-one: Contains a chlorine atom instead of fluorine.

Uniqueness

2-(2-Fluorobenzyl)phthalazine-1(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-14-8-4-2-6-12(14)10-18-15(19)13-7-3-1-5-11(13)9-17-18/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMRCXUTYCZYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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